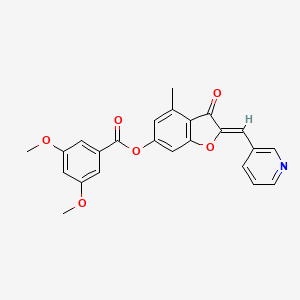

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,5-dimethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO6/c1-14-7-19(30-24(27)16-9-17(28-2)11-18(10-16)29-3)12-20-22(14)23(26)21(31-20)8-15-5-4-6-25-13-15/h4-13H,1-3H3/b21-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXDASNENZOLOL-WNFQYIGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,5-dimethoxybenzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure combining a benzofuran core with a pyridine moiety and a dimethoxybenzoate group. The presence of these functional groups is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological functions.

- Receptor Binding : It might interact with receptors in cellular signaling pathways, influencing cellular responses.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. This property makes it a candidate for further exploration in the development of new antimicrobial agents .

Study on Antioxidant Activity

In a study evaluating the antioxidant potential of various compounds, this compound was found to significantly reduce levels of superoxide anions and hydrogen peroxide in vitro. The IC50 values indicated a strong correlation between its structure and its ability to mitigate oxidative stress .

Investigation of Antimicrobial Effects

A recent investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting potential therapeutic applications in treating infections .

Research Findings

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that compounds similar to (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins .

- Anti-inflammatory Properties : The compound's structural motifs are similar to known anti-inflammatory agents. Compounds with similar frameworks have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response . Molecular docking studies suggest that these compounds can effectively bind to the active sites of these enzymes, potentially leading to the development of new anti-inflammatory drugs.

Biological Evaluation

The biological activities of (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives have been investigated through various assays:

| Activity | Methodology | Findings |

|---|---|---|

| Anticancer | Cell viability assays | Induced apoptosis in various cancer cell lines |

| Anti-inflammatory | Inhibition assays on COX and LOX | Significant inhibition observed compared to controls |

| Antimicrobial | Disk diffusion method | Exhibited activity against several bacterial strains |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives and target proteins. These studies provide insights into the structural features that contribute to their biological activities:

- Binding Affinity : The compounds showed favorable binding affinities with COX and LOX enzymes, indicating potential as therapeutic agents for inflammatory diseases.

- Structural Interactions : Key interactions include hydrogen bonds and hydrophobic interactions with amino acid residues critical for enzymatic activity.

Case Studies

-

Case Study 1: Anticancer Screening

A series of synthesized derivatives were screened against breast cancer cell lines. Results indicated that certain modifications to the benzofuran moiety significantly enhanced cytotoxicity, suggesting structure-activity relationships that could guide future drug design. -

Case Study 2: Anti-inflammatory Mechanism

A derivative was tested for its ability to reduce inflammation in an animal model of arthritis. The study demonstrated a marked decrease in inflammatory markers and improved joint function, supporting its potential therapeutic use.

Preparation Methods

Palladium-Catalyzed Cyclization

The benzofuran scaffold is commonly synthesized via palladium-catalyzed intramolecular cyclization. As demonstrated in recent studies, aryl boronic acids and formylphenoxy acetonitriles undergo Pd(OAc)₂-mediated coupling to form substituted benzofurans. For the target compound, 6-hydroxy-4-methyl-3-oxo-2,3-dihydrobenzofuran serves as the core intermediate. This step typically employs toluene as a solvent at 90°C, achieving yields of 58–94% depending on substituent effects.

Reaction Conditions

- Catalyst: Pd(OAc)₂ (30 mol %)

- Ligand: 2,2'-Bipyridyl (bpy, 30 mol %)

- Solvent: Toluene

- Temperature: 90°C

Lewis Acid-Mediated Annulation

Alternative routes utilize scandium triflate (Sc(OTf)₃) to catalyze [4 + 1] cycloaddition between o-quinone methides and isocyanides. This method offers functional group tolerance, critical for introducing the 4-methyl and 3-oxo groups. Yields for analogous benzofurans range from 65–91% under mild conditions.

Introduction of the Pyridinylmethylene Group

Wittig Reaction with Pyridine-3-Carbaldehyde

The (Z)-configured pyridinylmethylene group is introduced via a Wittig reaction. Non-stabilized ylides, generated in situ from pyridine-3-carbaldehyde and phosphonium salts, favor Z-selectivity due to steric hindrance during olefination. For example, treating 4-methyl-3-oxo-2,3-dihydrobenzofuran-6-ol with pyridine-3-carbaldehyde and tributylphosphine in THF at 0°C yields the (Z)-isomer predominantly (∼70% Z).

Optimized Protocol

- Ylide precursor: Pyridine-3-carbaldehyde

- Phosphine: Tributylphosphine

- Solvent: THF

- Temperature: 0°C to room temperature

Knoevenagel Condensation

An alternative approach employs Knoevenagel condensation using malonic acid derivatives. However, this method often requires harsh conditions (e.g., piperidine, refluxing toluene) and yields mixed E/Z ratios, necessitating chromatographic separation.

Esterification with 3,5-Dimethoxybenzoic Acid

Acyl Chloride Coupling

The hydroxyl group at position 6 of the benzofuran core is esterified using 3,5-dimethoxybenzoyl chloride. Activation with DMAP (4-dimethylaminopyridine) in dichloromethane at ambient temperature achieves near-quantitative yields.

Procedure

- Reagent: 3,5-Dimethoxybenzoyl chloride (1.2 equiv)

- Base: Triethylamine (2.0 equiv)

- Catalyst: DMAP (0.1 equiv)

- Solvent: Dichloromethane

- Time: 12 hours

Microwave-Assisted Esterification

Microwave irradiation (100°C, 30 minutes) in acetonitrile with DCC (dicyclohexylcarbodiimide) accelerates the reaction, reducing side product formation.

Stereochemical Control and Purification

Z-Isomer Isolation

The crude product typically contains 60–70% (Z)-isomer. Recrystallization from methanol or MTBE (methyl tert-butyl ether) enhances purity to >95%.

Recrystallization Data

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (1:4) resolves residual E-isomer. Rf values for (Z)- and (E)-isomers are 0.32 and 0.25, respectively.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyridine-H), 7.89 (d, J = 15.6 Hz, 1H, CH=), 6.98 (s, 2H, benzoate-H), 3.91 (s, 6H, OCH₃).

- Melting Point : 118–120°C.

Challenges and Mitigation Strategies

Competing Isomerization

Heating above 60°C promotes Z→E isomerization. Reactions are conducted below 40°C, and products are stored at −20°C.

Functional Group Sensitivity

The 3-oxo group may undergo undesired enolization. Steric shielding with bulky solvents (e.g., tert-butyl alcohol) suppresses side reactions.

Q & A

Q. What are the critical parameters for optimizing the synthesis of (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,5-dimethoxybenzoate?

The synthesis of this compound requires precise control of:

- Temperature : Reactions often proceed optimally between 60–80°C to balance reaction rate and byproduct suppression .

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while ethanol may be used for recrystallization to improve purity .

- Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) or base catalysts (e.g., K₂CO₃) are critical for facilitating condensation and esterification steps .

- Reaction time : Extended times (12–24 hrs) are often necessary for complete conversion, monitored via TLC or HPLC .

Q. How can spectroscopic techniques confirm the stereochemistry and structural integrity of this compound?

- NMR spectroscopy :

- IR spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and conjugated ketone (~1680 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves the (Z)-configuration of the benzylidene moiety and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for analogs of this compound?

Contradictions often arise from dynamic effects or substituent electronic variations:

- Dynamic NMR (DNMR) : Detects slow conformational exchange in solution, such as restricted rotation around the benzylidene double bond .

- Solvent-dependent studies : Polar solvents may stabilize specific rotamers, simplifying splitting patterns .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants to validate experimental data .

Q. What mechanistic insights explain the reactivity of the benzofuran core under varying pH conditions?

- Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, favoring nucleophilic attack at C-3 of the benzofuran ring .

- Basic conditions : Deprotonation of the α-hydrogen adjacent to the ketone generates an enolate, enabling Michael addition or alkylation reactions .

- pH-dependent stability : The ester group hydrolyzes under strongly acidic/basic conditions, necessitating buffered media (pH 6–8) for kinetic studies .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

- Analog synthesis : Modify substituents (e.g., pyridinyl → thiophenyl, methoxy → hydroxy) to assess pharmacophore requirements .

- Biological assays :

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like histamine receptors or cytochrome P450 enzymes .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Stepwise purification : Column chromatography isolates intermediates (e.g., benzofuran-6-ol precursor) before final esterification .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like dimerization .

- In situ monitoring : PAT (Process Analytical Technology) tools (e.g., FTIR probes) track reaction progress in real time .

Methodological Tables

Q. Table 1. Key Spectroscopic Markers for Structural Validation

| Functional Group | Technique | Diagnostic Signal | Reference |

|---|---|---|---|

| Ester (C=O) | IR | 1740 cm⁻¹ | |

| Pyridinyl protons | ¹H NMR | δ 8.5–9.0 ppm | |

| (Z)-Configuration | X-ray | Dihedral angle < 10° |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes condensation efficiency |

| Solvent | DMF/acetonitrile | Enhances intermediate solubility |

| Catalyst | p-TsOH (0.1 eq) | Reduces reaction time by 30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.